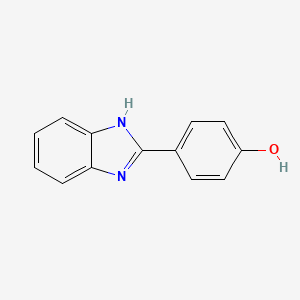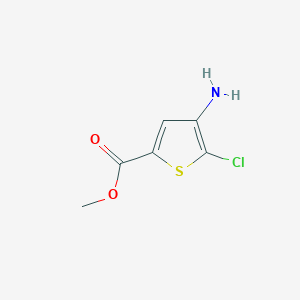
4-(1H-benzimidazol-2-yl)phenol
概要
説明
“4-(1H-benzimidazol-2-yl)phenol” is a chemical compound with the molecular formula C13H10N2O . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds. This compound is known for its wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives like “4-(1H-benzimidazol-2-yl)phenol” often starts with benzene derivatives that have nitrogen-containing functionality ortho to each other . For instance, one method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester .
Molecular Structure Analysis
The benzimidazole core of “4-(1H-benzimidazol-2-yl)phenol” is planar . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1H-benzimidazol-2-yl)phenol” include a molecular formula of C13H10N2O, an average mass of 210.231 Da, and a mono-isotopic mass of 210.079315 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 462.8±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .
科学的研究の応用
Synthesis of Related Compounds
The compound “4-(1H-benzimidazol-2-yl)phenol” can be used in the synthesis of related compounds. For instance, it has been used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide . This process involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .
Microwave-Assisted Synthesis
The compound can also be synthesized using microwave-assisted methods. A mixture of p-aminobenzoic acid and PPA was heated at 20% irradiation power in a 300 GHz oven for 1 min 40 s . This method resulted in a yield of 95% .
Biological Activity
Benzimidazole derivatives, including “4-(1H-benzimidazol-2-yl)phenol”, have been found to exhibit a multitude of interesting pharmacological activities. These include antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Drug Discovery
The benzimidazole nucleus is an important pharmacophore in drug discovery. It is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . Therefore, “4-(1H-benzimidazol-2-yl)phenol” and its derivatives can be extensively utilized as a drug scaffold in medicinal chemistry .
Antimicrobial Activity
Some derivatives of “4-(1H-benzimidazol-2-yl)phenol” have shown potent antibacterial activity. For example, certain compounds have demonstrated a minimum inhibitory concentration (MIC) range of 4-64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Chemical Intermediates
“4-(1H-benzimidazol-2-yl)phenol” and its derivatives can serve as chemical intermediates in the synthesis of other complex molecules. They can be used in the production of dyes, pigments, pharmaceuticals, and agrochemicals .
作用機序
While the specific mechanism of action for “4-(1H-benzimidazol-2-yl)phenol” is not mentioned in the retrieved papers, benzimidazole derivatives are known for their broad range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Safety and Hazards
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGMBVECOGANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419805 | |
| Record name | 4-(1H-benzimidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)phenol | |
CAS RN |
6504-13-8 | |
| Record name | 4-(1H-benzimidazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-(1H-benzimidazol-2-yl)phenol and its derivatives in inhibiting carbonic anhydrase?
A1: While the exact mechanism is not detailed in the provided research [], it's suggested that these compounds, like many phenols, exhibit moderate CA inhibitory properties []. This inhibition likely stems from the interaction of the phenol moiety with the zinc ion present in the active site of the carbonic anhydrase enzyme. This interaction disrupts the enzyme's catalytic activity, which involves the interconversion of carbon dioxide and water into bicarbonate and protons.
Q2: How does the structure of 4-(1H-benzimidazol-2-yl)phenol derivatives influence their carbonic anhydrase inhibitory activity?
A2: The research focuses on Mannich base derivatives of 4-(1H-benzimidazol-2-yl)phenol []. While specific inhibitory constants are not provided, the study mentions utilizing various amines like dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, and morpholine during the synthesis of the Mannich bases []. This suggests that further research exploring the structure-activity relationship could reveal how different substituents on the phenolic ring and the benzimidazole moiety impact the inhibitory potency and selectivity towards different hCA isoforms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)
![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)
![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)


![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)